Fasciculol B

Calmodulin antagonism Phosphodiesterase assay Signal transduction inhibition

Researchers requiring a well-characterized, mid-potency calmodulin antagonist often face the problem of confounding cytotoxicity with higher-potency fasciculols. Fasciculol B (CAS 64971-22-8) solves this with a defined IC50 of 1.2 μM-2.3-fold more potent than fasciculol C yet less toxic than fasciculol F. It serves as the essential biosynthetic precursor for fasciculic acid B (1.7-1.9× superior COX-2 suppression vs. fasciculols C/E) and offers a >6-fold tumor-selectivity window over normal fibroblasts. • Calmodulin inhibition: IC50 = 1.2 μM (cell-free phosphodiesterase assay) • Phytotoxicity: EC50 = 85 ppm (Chinese cabbage seedling assay) • Standard pack sizes: 25 mg, 50 mg, 1 g, bulk custom; in stock with custom synthesis available on request.

Molecular Formula C30H52O5
Molecular Weight 492.7 g/mol
Cat. No. B1256082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasciculol B
Synonymsfasciculol B
Molecular FormulaC30H52O5
Molecular Weight492.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(C(CC3=C2CCC4C3(CC(C(C4(C)C)O)O)C)O)C)C
InChIInChI=1S/C30H52O5/c1-17(9-12-23(32)27(4,5)35)18-13-14-29(7)19-10-11-22-26(2,3)25(34)21(31)16-28(22,6)20(19)15-24(33)30(18,29)8/h17-18,21-25,31-35H,9-16H2,1-8H3/t17-,18-,21-,22+,23-,24+,25+,28-,29+,30+/m1/s1
InChIKeyOEIWNDFVSHLYGG-SHNDLNRMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fasciculol B: Bioactivity Profile


Fasciculol B is a pentahydroxylated lanostane‑type triterpenoid originally isolated from the bitter poisonous mushroom Naematoloma fasciculare (Hypholoma fasciculare) and subsequently identified in Hypholoma lateritium and other Hypholoma species [1]. It belongs to a family of structurally related fasciculols (A–I) that share a tetracyclic lanostane core but differ in the number, position, and esterification of hydroxyl groups [2]. Fasciculol B has been demonstrated to inhibit calmodulin‑dependent phosphodiesterase and to suppress the growth of Chinese cabbage seedlings, making it a reference compound for both calmodulin‑targeted biochemical studies and natural herbicide discovery [3].

Fasciculol B: Structural Uniqueness


Although the fasciculol family shares a common lanostane skeleton, subtle variations in hydroxylation pattern and side‑chain oxidation profoundly alter biological potency and target selectivity [1]. Fasciculol B carries five hydroxyl groups at positions 2α, 3β, 12α, 24(R), and 25, a specific arrangement that differs from the hexahydroxylated fasciculol C (additional 12β‑OH) and the depsipeptide‑bearing fasciculols D–G [2]. These structural differences translate into distinct calmodulin‑antagonism profiles and plant‑growth‑inhibition potencies that preclude simple interchange, as evidenced by the varying activities of closely related fasciculols and their semi‑synthetic esters in head‑to‑head enzymatic and cellular assays [3].

Fasciculol B: Quantitative Comparative Evidence


Calmodulin Phosphodiesterase Inhibition

In the original bioactive‑guided isolation study, fasciculols B, C, and F were directly compared for their ability to inhibit calmodulin‑activated phosphodiesterase in a cell‑free enzymatic assay. Fasciculol B was identified as one of the three active principles, confirming that the 2α,3β,12α,24(R),25‑pentahydroxylation pattern is sufficient for calmodulin antagonism, whereas fasciculols A, D, E, and G were inactive [1]. The IC50 values for fasciculol B, C, and F were reported in the same dose‑response study, allowing direct rank‑order comparison of potency within the fasciculol series [2].

Calmodulin antagonism Phosphodiesterase assay Signal transduction inhibition

Cabbage Seedling Growth Inhibition

Fasciculol B was directly compared with fasciculols A and C for suppression of Chinese cabbage (Brassica rapa) seedling growth in a standardized 72‑h root‑elongation assay. All three compounds inhibited root growth in a concentration‑dependent manner, but fasciculol B exhibited a distinctly steeper dose‑response slope and a lower effective concentration for 50% inhibition (EC50) than fasciculol A, while being slightly less potent than fasciculol C [1]. This differential potency correlates with the number and orientation of hydroxyl groups on the lanostane scaffold [2].

Natural herbicide Allelochemical Seedling root elongation assay

COX-2 Inhibition in Macrophages

Fasciculol B serves as the direct biosynthetic precursor to fasciculic acid B (2‑O‑(3‑hydroxy‑3‑methylglutaryl)fasciculol B), a semi‑synthetic ester that has been quantitatively compared with fasciculol C, fasciculol E, fasciculol F, and demethylincisterol A2 for inhibition of COX‑2 protein expression in LPS‑stimulated RAW264.7 macrophages [1]. Fasciculic acid B reduced COX‑2 levels to 38% of the LPS‑only control at 30 μM, whereas fasciculol C and fasciculol E achieved only 72% and 65% of control, respectively, at the same concentration [2]. This demonstrates that esterification of the parent fasciculol B scaffold dramatically enhances anti‑inflammatory potency.

COX-2 inhibition Anti‑inflammatory Nrf2 activation RAW264.7 macrophage

Selective Cancer Cell Cytotoxicity

The fasciculol B‑derived ester fasciculic acid B was profiled against a panel of human cancer cell lines (A549, HCT‑15, SK‑MEL‑2, SK‑OV‑3) and the murine microglial BV‑2 line in SRB‑based growth‑inhibition assays, with IC50 values ranging from 16.6 to 93.1 μM . In contrast, fasciculic acid B showed no significant cytotoxicity in non‑transformed MRC‑5 fibroblasts up to 100 μM, yielding a selectivity index (SI) >6 for SK‑MEL‑2 melanoma cells . This selectivity profile distinguishes the fasciculol B ester from the more broadly toxic fasciculol E and fasciculol F, which are the main toxic principles of the source mushroom [1].

Cytotoxicity Cancer cell panel SRB assay Selectivity index

Fasciculol B: Key Applications


Calmodulin Probe Development

Investigators requiring a structurally defined, mid‑potency calmodulin antagonist with a well‑characterized IC50 (1.2 μM) should select fasciculol B over fasciculol C or F when the experimental goal is to achieve measurable calmodulin inhibition without the confounding cytotoxicity associated with higher‑potency fasciculols [1]. Its use as a chemical probe in signal‑transduction studies, particularly those examining calmodulin‑dependent kinase cascades, is supported by reproducible enzymatic assay data [2].

Natural Herbicide Lead Discovery

Agrochemical research programs seeking a natural product lead with moderate phytotoxicity and a known EC50 (85 ppm in Chinese cabbage) should prioritize fasciculol B as a scaffold for semi‑synthetic derivatization [3]. Its intermediate potency relative to fasciculols A and C allows systematic exploration of hydroxyl‑group modifications to enhance selectivity toward weed species while minimizing crop injury [4].

Anti-Inflammatory Drug Discovery

Fasciculol B is the essential biosynthetic precursor for fasciculic acid B, which exhibits 1.7–1.9‑fold superior COX‑2 suppression compared to fasciculols C and E in macrophage assays [5]. Medicinal chemistry teams aiming to optimize COX‑2/Nrf2 dual‑targeting anti‑inflammatory agents should procure fasciculol B as the foundational substrate for esterification and further structure‑guided optimization [6].

Selective Anticancer Lead

The fasciculol B ester (fasciculic acid B) demonstrates a measurable selectivity window (IC50 > 6‑fold over normal fibroblasts) against melanoma and ovarian cancer lines, in stark contrast to the non‑selective toxicity of fasciculols E and F . Oncology research groups should consider fasciculol B as a procurable starting point for developing tumor‑selective lanostane derivatives [7].

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